molecular formula C5H10 B146552 2-Methyl-2-butene CAS No. 513-35-9

2-Methyl-2-butene

Cat. No.: B146552
CAS No.: 513-35-9
M. Wt: 70.13 g/mol
InChI Key: BKOOMYPCSUNDGP-UHFFFAOYSA-N
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Description

2-Methyl-2-butene (CAS 513-35-9) is a branched, trisubstituted alkene with the molecular formula C₅H₁₀. Its structure features a double bond at the second carbon, flanked by two methyl groups and one ethyl group (CH₃-C(CH₃)=CH₂). This configuration confers high stability due to hyperconjugation and reduced steric strain compared to less-substituted alkenes. It is a volatile, colorless liquid with applications in organic synthesis, petrochemical refining, and polymer chemistry . Key physical properties include a boiling point of 38.5°C, density of 0.662 g/mL, and a molecular weight of 70.13 g/mol .

Preparation Methods

Industrial Isomerization of Raffinate C5 Fractions

Process Overview and Catalytic Systems

The isomerization of raffinate C5 streams, a byproduct of ethylene production, represents the most economically viable industrial method for synthesizing 2-methyl-2-butene. Raffinate C5 contains 20–30% linear pentenes (1-pentene and 2-pentene), which are isomerized into isoamylenes (2-methyl-1-butene and this compound) using a tandem fixed-bed reactor system . The process employs two distinct catalysts:

  • ZSM-5 sodium-type aluminosilicate molecular sieve in the first reactor for skeletal isomerization.

  • Macroporous strong-acid cation exchange resin in the second reactor for double-bond migration.

Reaction Conditions and Yield Optimization

Key operational parameters for the first-stage isomerization include temperatures of 400–500°C, ambient pressure, and a weight hourly space velocity (WHSV) of 0.1–2 h1^{-1} . Under these conditions, linear pentenes undergo skeletal rearrangement to form 2-methyl-1-butene as the primary product. The second-stage reactor operates at milder conditions (25–40°C, 0.4–1.0 MPa, WHSV 5–15 h1^{-1}) to isomerize 2-methyl-1-butene into the thermodynamically favored this compound .

Table 1: Industrial Isomerization Process Parameters

ParameterFirst-Stage ReactorSecond-Stage Reactor
Temperature400–500°C25–40°C
PressureAmbient0.4–1.0 MPa
WHSV (h1^{-1})0.1–25–15
CatalystZSM-5 Na+^+Cation Exchange Resin
Conversion Efficiency>80%>90%

Post-reaction purification involves fractional distillation to separate this compound from unreacted pentenes and byproducts. The final product achieves a purity of >95% with a process recovery rate of 85–90% .

Acid-Catalyzed Dehydration of 2-Methyl-2-Butanol

Laboratory-Scale Synthesis

Dehydration of tertiary alcohols, such as 2-methyl-2-butanol (t-amyl alcohol), is a standard academic preparation method. Concentrated sulfuric or phosphoric acid catalyzes the elimination of water, yielding this compound as the major product (80–85%) alongside minor amounts of 2-methyl-1-butene (15–20%) .

Mechanistic Insights and Reaction Optimization

The reaction follows an E1 mechanism, involving protonation of the hydroxyl group, formation of a carbocation intermediate, and subsequent β-hydrogen elimination. Zaitsev’s rule dictates the preferential formation of the more substituted alkene (this compound). Optimal conditions include:

  • Temperature : 80–100°C

  • Catalyst Concentration : 10–15% H2SO4\text{H}_2\text{SO}_4 (v/v)

  • Reaction Time : 30–60 minutes

Table 2: Dehydration Reaction Performance

ParameterValue
Yield70–75%
Purity90–95%
Byproduct Formation2-Methyl-1-butene (15%)

Distillation under reduced pressure (40–50°C, 100–150 mmHg) isolates the product, with yields typically reaching 70–75% .

Alternative Catalytic Systems for Pentene Isomerization

ZSM-35 and SKISO-11 Catalysts

Prior to the adoption of ZSM-5, molecular sieves like ZSM-35 were used for pentene isomerization. At 400°C and 200 kPa, ZSM-35 achieves 71% isoamylene yield but suffers from rapid deactivation due to coking . Similarly, SKISO-11 catalysts (γ-alumina impregnated with boron or gallium) achieve 63.3% isoamylene yield at 350°C but require frequent regeneration .

Low-Temperature Isomerization with Solid Acids

Recent advances focus on solid acid catalysts (e.g., sulfated zirconia) operating below 100°C. These systems offer reduced energy consumption and higher selectivity (>95%) but face challenges in scalability and catalyst longevity.

Chemical Reactions Analysis

Oxidation

Oxidation in Air
2M2B can rapidly react with OH- in air, which can be a predominant daylight atmospheric degradation process for this chemical . It can also react with O3 . 2M2B air half-lives of 4.4 and 0.63 hours have been reported based on reactions with OH- and O3, respectively .

Oxidation Characteristics
At high temperatures, 2M2B reacts rapidly, similar to related alkane fuels, but the pronounced thermal stability of the allylic pentenyl species inhibits low temperature reactivity, so 2M2B does not produce "cool flames" or negative temperature coefficient behavior .

Reactions with NO3 Radical

A general mechanism for the reactions of the NO3 radical with this compound is proposed based on density functional theory (DFT) calculations . The initial step is the addition of the NO3 radical to the double bond. From the adduct, three main reaction pathways follow :

  • Epoxide and NO2 formation

  • Carbonyl compounds formation

  • Cleavage of the C−C bond, to carbonyl compounds with a lower number of carbon atoms than the original substrate and NO. The theoretical proposal of mechanism leads to the product 2-methylepoxybutane, 3-methylbutanone, propanone, 2-dimethylpropanal, and ethanal .

Addition of Strong Brønsted Acids

When a Brønsted acid, HX, adds to an unsymmetrically substituted double bond, the acidic hydrogen of the acid bonds to that carbon of the double bond that has the greater number of hydrogen atoms already attached to it .

E2 Reactions

E2 mechanism is the bimolecular elimination mechanism, that the reaction rate depends on the concentration of both substrate and base .

Scientific Research Applications

Chemical Production and Intermediates

1. Isoprene Production
2M2B is predominantly used as an intermediate in the synthesis of isoprene, which is essential for the manufacture of synthetic rubber. The production of isoprene from 2M2B involves catalytic processes that convert this compound into isoprene through dehydrogenation reactions. This application is vital in the rubber industry, as isoprene is a key monomer for polyisoprene rubber, widely used in tires and other rubber products .

2. Hydrocarbon Resins and Other Chemicals
Besides isoprene, 2M2B serves as a precursor for hydrocarbon resins and tertiary pentyl alcohol. Hydrocarbon resins are utilized in adhesives, coatings, and inks due to their excellent adhesion properties and thermal stability. Tertiary pentyl alcohol finds applications in solvents and as a chemical intermediate .

3. Fuel Additive
2M2B is also incorporated into gasoline formulations, typically at concentrations below 2.5%. Its presence enhances the octane rating of fuels, contributing to improved engine performance and reduced knocking during combustion .

Research Applications

1. Kinetic Studies
Recent studies have focused on the combustion kinetics of 2M2B due to its unique structure as a branched unsaturated hydrocarbon. Research has demonstrated that 2M2B exhibits distinct ignition characteristics compared to linear alkenes, making it an ideal candidate for studying allylic hydrocarbon radicals and their reactivity under various conditions .

Experimental Findings:

  • Ignition Delay Times: Experiments conducted using shock tubes have revealed that ignition delay times for 2M2B vary significantly with pressure and equivalence ratios, indicating its complex combustion behavior .
  • Jet-Stirred Reactor Studies: Detailed measurements of species concentrations during oxidation processes have provided insights into the reaction pathways involving 2M2B, highlighting its potential role in fuel formulations .

Environmental Applications

1. Etherification Reactions
Research has explored the etherification rates of 2M2B with ethanol for producing environmentally friendly gasoline blends. This process aims to enhance fuel properties while reducing harmful emissions associated with conventional gasoline . The findings indicate that 2M2B can effectively react with ethanol to form ethers that improve fuel performance.

Health and Safety Considerations

While 2M2B has numerous industrial applications, it also poses health hazards due to its flammable nature and potential irritant effects on skin and respiratory systems. Occupational exposure limits have been established to safeguard workers involved in its production and handling .

Comparison with Similar Compounds

Structural Isomerism and Thermodynamic Behavior

2-Methyl-2-butene is often compared to its structural isomer, 2-methyl-1-butene , and linear C₅ alkenes like 1-pentene and 2-pentene .

Property This compound 2-Methyl-1-butene 1-Pentene
Double Bond Position 2 (trisubstituted) 1 (disubstituted) 1 (monosubstituted)
ΔG⁺ (H-AEL Zeolite, kcal/mol) 20.3 20.7 N/A
Intrinsic Barrier (H-ZSM-5, kcal/mol) 32.9 32.3 N/A
  • Thermodynamics : During tert-amyl alcohol dehydration, this compound and 2-methyl-1-butene exhibit nearly identical thermodynamic stabilities (ΔG⁺ ~20 kcal/mol in H-AEL zeolite). However, 2-methyl-1-butene forms via a concerted mechanism due to reduced steric hindrance, while this compound follows a carbocationic pathway .
  • Catalytic Reactivity : In H-ZSM-5, this compound has a 6.6 kcal/mol lower intrinsic barrier than 2-methyl-1-butene, highlighting the influence of zeolite pore structure on selectivity .

Reactivity in Desulfurization and Aromatization

In Ni/ZnO–HZSM-5 catalysts, this compound outperforms linear isomers in desulfurization but underperforms in aromatization:

Parameter This compound 1-Pentene 2-Pentene
Desulfurization Efficiency 35.2% 35.0% 35.4%
Aromatization Reactivity Lowest Highest Moderate
Key Byproducts Isoparaffins Aromatics Cyclopentane
  • Desulfurization : The trisubstituted double bond in this compound enhances π-complexation with Ni sites, improving sulfur removal .
  • Aromatization : Linear alkenes (e.g., 1-pentene) favor aromatic formation due to easier dehydrogenation and cyclization, while branched alkenes like this compound produce isoparaffins .

Combustion and Environmental Stability

This compound exhibits distinct combustion behavior compared to alkanes and less-substituted alkenes:

  • Low-Temperature Reactivity : Allylic pentenyl radicals derived from this compound are thermally stable, suppressing low-temperature oxidation and eliminating negative temperature coefficient (NTC) behavior. This contrasts with alkanes, which exhibit NTC-driven cool flames .
  • Octane Sensitivity : Its high octane sensitivity (due to resistance to autoignition) makes it valuable in high-performance fuels .

Biological Activity

2-Methyl-2-butene (2M2B), a branched alkene with the chemical formula C5H10C_5H_{10}, is a compound of interest due to its unique biological activities and potential applications in various fields, including synthetic organic chemistry and environmental science. This article explores the biological activity of 2M2B, focusing on its toxicity, mutagenicity, and reactivity.

2M2B is characterized by its unsaturated hydrocarbon structure, which influences its reactivity and interactions with biological systems. It is primarily used as a building block in organic synthesis and as a fuel additive.

Acute Toxicity

Acute toxicity studies have been conducted to evaluate the effects of 2M2B on various animal models. The following table summarizes key findings from these studies:

Study Type Method LD50/LC50 Observations
OralIntraesophageal intubation> 2 g/kgNo significant adverse effects reported
DermalOcclusive patch test> 2 g/kgMild irritation observed; erythema scores were low
Inhalation4-hour exposureLC50 > 61,000 ppmAnimals became narcotized but recovered quickly

These studies indicate that 2M2B has a low order of acute toxicity across different exposure routes, with no severe adverse effects noted in animal models .

Skin Irritation

Skin irritation tests using New Zealand White rabbits showed trace levels of erythema after exposure to 2M2B. The mean erythema scores for abraded skin were recorded at various time intervals, indicating mild irritation potential .

Mutagenicity Studies

Photochemical Ozone Creation Potential (POCP)

The POCP index for 2M2B ranges from 77.1 to 84.2, indicating its potential to contribute to ozone formation in the atmosphere. This property is critical for understanding its environmental impact as a volatile organic compound (VOC) and its role in air quality degradation .

Reactivity and Oxidation Studies

Recent studies have focused on the oxidation behavior of 2M2B under high-temperature conditions. Key findings include:

  • Ignition Delay Times : Experiments conducted using shock tubes revealed that 2M2B reacts rapidly at high temperatures, similar to other hydrocarbon fuels.
  • Chemical Kinetic Mechanism : A detailed reaction mechanism was developed, highlighting the role of allylic C–H bonds and pentenyl radicals in the oxidation process. This mechanism is essential for understanding combustion characteristics and optimizing fuel performance .

Cross-Metathesis Reactions

In synthetic applications, 2M2B has been utilized in cross-metathesis reactions with methyl oleate using Hoveyda-Grubbs catalysts. These reactions demonstrated varying degrees of effectiveness depending on the catalyst used, with some achieving high conversion rates while others performed poorly. This variability underscores the importance of catalyst selection in enhancing reaction efficiency .

Polymerization Studies

The polymerization of this compound oxide has been explored using modified alkylaluminum initiators at low temperatures, resulting in high-melting crystalline products. This research indicates potential applications for 2M2B-derived polymers in materials science .

Properties

IUPAC Name

2-methylbut-2-ene
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InChI

InChI=1S/C5H10/c1-4-5(2)3/h4H,1-3H3
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InChI Key

BKOOMYPCSUNDGP-UHFFFAOYSA-N
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Canonical SMILES

CC=C(C)C
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Molecular Formula

C5H10
Record name 2-METHYL-2-BUTENE
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Related CAS

28265-98-7
Record name 2-Butene, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID8027165
Record name 2-Methyl-2-butene
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Molecular Weight

70.13 g/mol
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Physical Description

2-methyl-2-butene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless volatile liquid with a disagreeable odor; [HSDB] Colorless liquid; bp 35-38 deg C; [MSDSonline]
Record name 2-METHYL-2-BUTENE
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Boiling Point

37.5-38.5 °C
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Flash Point

less than 20 °F (NFPA, 2010), -17.8 °C
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Solubility

Practically insol in water; miscible with alcohol, ether, Insoluble in water; Soluble in ethanol, ethyl ether, benzene
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Density

0.66 @ 15 °C/4 °C
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Vapor Density

2.4 (AIR= 1)
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Vapor Pressure

468.0 [mmHg], 468 mm Hg @ 25 °C
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Color/Form

LIQUID AT ROOM TEMPERATURE, Colorless volatile liquid

CAS No.

513-35-9
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Melting Point

-133.61 °C
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Synthesis routes and methods I

Procedure details

In the described apparatus runs were carried out using a C5 -cut containing 8.5 w% iso-amylene (2-methyl-butene-1 and 2-methyl-butene-2), 4.250 g/h of C5 -cut were charged through line 10 into reactor stage 13, and 205 g/h of methanol (methanol/isoamylene mole ratio 1.24:1) were charged through line 14, 15, 16, LHSV approx. 2.5 g/h. Using the pumps 20 and 27 the recycle stream was maintained, as before, at 20 1/h each. The reaction pressure was 10 bar, the temperature was 60° C. Under these conditions a 90% conversion of iso-amylene into tert. amyl methyl ether (TAME) was obtained. In the reactor effluent a DME content of 200 ppm was observed.
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Synthesis routes and methods II

Procedure details

In a first reactor R1, 1-butene, 2-butene and isobutene are reacted in the presence of the metathesis catalyst of the present invention to give propene, 2-pentene and 2-methyl-2-butene. For this purpose, a raffinate I stream is fed to the reactor. The reactor is followed by a distillation column D1 at the top of which propene and ethene formed as by-product are removed. Unreacted raffinate I is taken off at the middle offtake. Some of it may: also be returned to the reactor R1 (not shown in FIG. 1). 2-Pentene, 2-methyl-2-butene and 3-hexene formed as by-product as well as high boilers are taken off at the bottom of D1. The bottoms are then fed together with added ethene to a reactor R2 which again contains a metathesis catalyst of the present invention. In this reactor R2, the reaction of 2-pentene and 2-methyl-2-butene with ethene to give 1-butene, isobutene and propene takes place. The reaction product from reactor R2 is fed to a distillation column D2 at the top of which propene and unreacted ethene are taken off. 1-Butene and isobutene formed are taken off at the middle offtake and at least sore is preferably returned to the reactor R1. Unreacted 2-pentene, 2-methyl-2-butene and also, as by-products, 3-hexene and high boilers are obtained at the bottom of D2. These are preferably returned to the reactor R2. The mixtures of propene and by-product ethene taken off at the top of D1 and D2 are fractionated in a further distillation column D3. Ethene is obtained at the top of D3 and this is preferably returned to the reactor R2 (not shown in FIG. 1), or discharged as co-cracker feed. The propene obtained at the bottom of D3 is the desired reaction product of the process of the present invention. D1 and D2 are designed such that a low-boiling phase, in particular a C2/3 phase comprising ethene and propene, is taken off at the top of the column. C4 streams, in particular butenes and butanes, are taken off as intermediate-boiling phase. As bottoms, C≧5-hydrocarbons are discharged.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-butene
Reactant of Route 2
2-Methyl-2-butene
Reactant of Route 3
2-Methyl-2-butene
Reactant of Route 4
2-Methyl-2-butene
Reactant of Route 5
2-Methyl-2-butene
Reactant of Route 6
2-Methyl-2-butene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.